2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Descripción

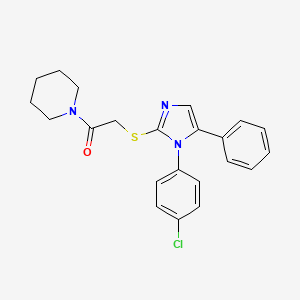

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a central imidazole ring substituted with a 4-chlorophenyl group at position 1 and a phenyl group at position 5. A thioether linkage connects the imidazole to a ketone-bearing ethanone moiety, which is further substituted with a piperidin-1-yl group.

Synthesis pathways for analogous compounds involve nucleophilic substitution reactions. For example, chloroacetyl intermediates react with piperidine in acetonitrile to install the piperidinyl group, as seen in tetrazole-based derivatives .

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3OS/c23-18-9-11-19(12-10-18)26-20(17-7-3-1-4-8-17)15-24-22(26)28-16-21(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZMOCXRHKBHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 441.0 g/mol. The structure features an imidazole ring, a thioether linkage, and a piperidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.0 g/mol |

| CAS Number | 1226455-85-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis. This mechanism is common among imidazole derivatives, which have been shown to disrupt microbial growth effectively .

- Anticancer Properties : Research indicates that this compound may modulate cellular pathways associated with cancer progression. Its structural components allow it to interact with proteins involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may influence inflammatory pathways, possibly through the inhibition of COX enzymes, which are critical in the inflammatory response .

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

- A study on imidazole derivatives indicated that compounds with similar structures demonstrated potent anticancer activity against various cell lines, including breast and prostate cancer cells. For instance, certain derivatives showed IC50 values as low as 0.24 µM against EGFR, highlighting their potential as therapeutic agents .

- Another investigation focused on thiazole-containing compounds revealed that modifications in the phenyl groups significantly enhanced their cytotoxicity against human glioblastoma and melanoma cells, suggesting that structural optimization could improve the efficacy of related compounds .

Comparative Analysis

To contextualize the biological activity of This compound , it is useful to compare it with other known compounds in the same class:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Anticancer | 0.275 |

| 2-substituted thiazoles | Anticancer | 10–30 |

| 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | Antimicrobial | Not specified |

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula is .

Antimicrobial Activity

Research indicates that compounds with imidazole and thiazole moieties often exhibit significant antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit enzyme activity essential for microbial survival. Studies have shown that derivatives of imidazole can be effective against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. It is believed to exert cytotoxic effects on cancer cells through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The imidazole ring can interact with biological targets involved in cancer progression, making it a candidate for further development in oncology .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of this compound. Research has indicated that similar imidazole derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling seizure activity. This suggests that the compound could be explored as a potential treatment for epilepsy or other seizure disorders .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of imidazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of a chlorophenyl group enhanced antibacterial potency compared to non-substituted analogs.

Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Study 3: Neuropharmacological Effects

Research published in Neuropharmacology explored the anticonvulsant effects of similar compounds. The findings suggested that imidazole derivatives could significantly reduce seizure frequency in animal models, supporting their potential use in treating epilepsy.

Comparación Con Compuestos Similares

Key Observations:

Chlorophenyl Position : The 4-chlorophenyl group in the target compound may optimize electronic interactions compared to 3-chlorophenyl analogs, which could influence receptor binding .

Indolinyl groups introduce aromaticity, which might enhance stacking interactions in biological targets .

Electron-Donating Groups: Methoxy groups (e.g., in ) improve solubility but may reduce membrane permeability. Lipophilicity: Dichlorophenyl () and benzyl groups increase hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the imidazole-thioether core of this compound?

- Methodological Answer : The imidazole-thioether moiety can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux, as demonstrated for analogous thienyl-imidazole derivatives . For the thioether linkage, nucleophilic substitution between a thiol-containing imidazole precursor (e.g., 2-mercaptoimidazole) and a halogenated ethanone derivative in a polar aprotic solvent (e.g., DMF) is recommended, with potassium carbonate as a base to deprotonate the thiol group .

Q. How should researchers resolve conflicting spectral data (e.g., NMR, IR) for structurally similar imidazole derivatives?

- Methodological Answer : Cross-validate spectral interpretations using X-ray crystallography (as in ) to confirm bond angles and substituent orientations. For NMR ambiguity, employ 2D techniques (HSQC, HMBC) to assign proton-carbon correlations, particularly for overlapping aromatic signals in the 7–8 ppm range . IR discrepancies in carbonyl stretching (1650–1750 cm⁻¹) can be resolved by comparing solvent-free spectra to eliminate hydrogen bonding artifacts .

Q. What purification techniques are optimal for isolating this compound from byproducts of imidazole cyclization?

- Methodological Answer : Use silica gel chromatography with a gradient elution system (hexane:ethyl acetate 4:1 to 1:1) to separate the target compound from unreacted starting materials. Recrystallization from ethanol or methanol is effective for removing polar impurities, as shown for phenyl-imidazole analogs . Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound against kinase targets?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite, focusing on the imidazole-thioether moiety as a potential ATP-binding pocket competitor. Align the compound’s structure with co-crystallized kinase inhibitors (e.g., in PDB 1ATP) and analyze binding poses for hydrogen bonding (piperidine nitrogen) and hydrophobic interactions (chlorophenyl group). Energy minimization with OPLS-4 force fields improves pose reliability .

Q. What strategies mitigate oxidative degradation of the thioether linkage during long-term stability studies?

- Methodological Answer : Store the compound in amber vials under nitrogen at –20°C to minimize light- and oxygen-induced degradation. For accelerated stability testing (40°C/75% RH), add antioxidants like BHT (0.1% w/w) to formulations. Monitor degradation via LC-MS for sulfoxide/sulfone byproducts (m/z +16/+32) .

Q. How does substituent variation (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact the compound’s pharmacokinetic properties?

- Methodological Answer : Conduct comparative logP measurements (shake-flask method) to assess lipophilicity changes. For permeability, use a Caco-2 cell monolayer assay: fluorophenyl analogs may exhibit higher absorption due to reduced steric hindrance . Metabolic stability in human liver microsomes can identify susceptibility to CYP3A4-mediated oxidation, particularly at the piperidine ring .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally related imidazole derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for experimental variability. Use isogenic cell lines to eliminate genetic background effects. For conflicting IC₅₀ values, perform dose-response curves with at least 10 data points and validate via orthogonal methods (e.g., SPR for binding affinity) .

Q. What analytical techniques confirm the regioselectivity of imidazole ring substitution (e.g., 1- vs. 3-position)?

- Methodological Answer : Use NOESY NMR to detect spatial proximity between the chlorophenyl group and adjacent protons. Isotopic labeling (¹³C at the imidazole C2 position) coupled with HSQC can differentiate substitution patterns. X-ray crystallography remains the gold standard for unambiguous assignment .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.